molecular formula C21H15NO4 B2411084 6-methoxy-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 683249-33-4

6-methoxy-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2411084
CAS No.: 683249-33-4
M. Wt: 345.354
InChI Key: XIUNGCUUZGHXNW-UHFFFAOYSA-N
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Description

6-methoxy-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H15NO4 and its molecular weight is 345.354. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Aryl Carboxamides and Fluoronaphthoic Acids : Aryl carboxamides, similar in structure to "6-methoxy-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide," have been explored for their utility as structural units in biologically active compounds. The synthesis of mono- and difluoronaphthoic acids, for example, involves electrophilic fluorination and a series of reactions to elaborate fluorinated phenylacetic acids into desired naphthalene derivatives (Tagat et al., 2002).

Cyclocoupling for Chromene Derivatives : The synthesis of 3H-Naphtho[2.1-b]pyran-2-carboxamides, closely related to the structure , has been achieved through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide, indicating a versatile approach to chromene derivatives (Nizami & Hua, 2018).

Structural Studies

Crystal Structure Analysis : The crystal structure of compounds similar to "this compound" has been a subject of interest. For instance, the structural analysis of 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile reveals slight twists in the naphthalene fragment, shedding light on intermolecular interactions and molecular stability (Mague et al., 2015).

Potential Biological Activities

Anti-Proliferative Activities : The synthesis and evaluation of 1H-benzo[f]chromene-2-carbothioamide derivatives, structurally akin to the compound of interest, have demonstrated significant anti-proliferative properties against various human cancer cell lines. This suggests the potential therapeutic applications of chromene derivatives in cancer treatment (Fouda et al., 2021).

Inhibition of Angiogenesis : Compounds structurally related to "this compound" have been identified as potent inhibitors of human vascular endothelial growth factor receptor 2 (VEGFR2), a key target in angiogenesis. This indicates their potential in treating diseases where angiogenesis plays a crucial role, including solid tumors (Bold et al., 2016).

Properties

IUPAC Name

6-methoxy-N-naphthalen-2-yl-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c1-25-17-8-9-19-15(11-17)12-18(21(24)26-19)20(23)22-16-7-6-13-4-2-3-5-14(13)10-16/h2-12H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUNGCUUZGHXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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